molecular formula C14H10BrCl3N6 B13705411 5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine

5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine

Cat. No.: B13705411
M. Wt: 448.5 g/mol
InChI Key: ZSTOUOWTACLPIN-UHFFFAOYSA-N
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Description

MFCD33022785 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022785 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The synthetic route may involve multiple stages, including the formation of intermediate compounds that are subsequently transformed into the final product.

Industrial Production Methods: Industrial production of MFCD33022785 is designed to be efficient and scalable. The process often involves the use of large-scale reactors and continuous flow systems to maximize yield and minimize waste. The preparation method is optimized for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: MFCD33022785 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022785 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of MFCD33022785 depend on the specific reagents and conditions used. These products can include derivatives with enhanced stability, reactivity, or specific functional groups that make them suitable for targeted applications.

Scientific Research Applications

MFCD33022785 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022785 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD33022785 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to MFCD33022785 include those with analogous core structures or functional groups. Examples include other triazolo ring compounds and methanesulfonate derivatives.

Uniqueness: What sets MFCD33022785 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both robust performance and the ability to undergo specific chemical transformations.

Properties

Molecular Formula

C14H10BrCl3N6

Molecular Weight

448.5 g/mol

IUPAC Name

5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine;5,8-dichloro-6-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3.C7H5Cl2N3/c1-4-5(8)12-3-2-10-7(12)6(9)11-4;1-4-6(9)12-3-2-10-7(12)5(8)11-4/h2*2-3H,1H3

InChI Key

ZSTOUOWTACLPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CN=C2C(=N1)Cl)Cl.CC1=C(N2C=CN=C2C(=N1)Cl)Br

Origin of Product

United States

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